3-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine
Description
Properties
Molecular Formula |
C7H6BrN3O2S |
|---|---|
Molecular Weight |
276.11 g/mol |
IUPAC Name |
3-bromo-6-methylsulfonylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C7H6BrN3O2S/c1-14(12,13)5-2-9-7-6(8)3-10-11(7)4-5/h2-4H,1H3 |
InChI Key |
ZYQRWPIDXVUGEA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CN2C(=C(C=N2)Br)N=C1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy for Pyrazolo[1,5-a]pyrimidine Derivatives
Pyrazolo[1,5-a]pyrimidines are typically synthesized via cyclocondensation reactions involving 5-aminopyrazoles and appropriate bifunctional reagents such as 1,3-diketones or ketoesters. These methods provide a versatile route to the bicyclic core, which can then be functionalized selectively at various positions, including the 3- and 6-positions, to introduce substituents like bromo and methanesulfonyl groups.
Preparation of the Pyrazolo[1,5-a]pyrimidine Core
2.1 Cyclocondensation Reaction
- Starting from 5-amino-3-substituted pyrazoles , the key step involves condensation with 1,3-diketones or β-ketoesters in the presence of catalytic amounts of sulfuric acid (H₂SO₄) in acetic acid solvent.
- This reaction proceeds at room temperature to yield pyrazolo[1,5-a]pyrimidine derivatives in high yields (typically 87-95%).
- The reaction is monitored by thin-layer chromatography (TLC) and the product is isolated by precipitation upon addition of ice water, filtration, and drying.
Representative Synthetic Route Summary
| Step | Starting Material / Intermediate | Reagents / Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 5-Amino-3-methylpyrazole + diethyl malonate | Sodium ethanolate, reflux | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | 89 | Formation of pyrazolo core |
| 2 | Pyrazolo[1,5-a]pyrimidine-5,7-diol | POCl₃, reflux | 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine | 61 | Halogenation at 5,7 positions |
| 3 | 5,7-Dichloro derivative | Morpholine, K₂CO₃, RT | Selective substitution at 7-position | 94 | Nucleophilic substitution |
| 4 | Pyrazolo[1,5-a]pyrimidine | Br₂ in ethanol, N₂ atmosphere | 3-Bromo derivative | ~44-50 | Electrophilic bromination |
| 5 | 6-Chloro derivative | Methanesulfinic acid salt, base | 6-Methanesulfonyl derivative | Variable | Nucleophilic substitution |
Analytical Confirmation
- Structures of intermediates and final products are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) .
- Selectivity of halogenation and sulfonylation steps is verified by absence of side products such as O-substituted derivatives.
- Melting points and elemental analysis provide additional purity and identity confirmation.
Notes on Reaction Optimization and Selectivity
- Bromination at the 3-position is favored under controlled addition of bromine and inert atmosphere to avoid polybromination.
- Chlorination with POCl₃ is performed neat or in minimal solvent to enhance regioselectivity.
- Amination and sulfonylation reactions proceed selectively under basic conditions without affecting sensitive functional groups such as hydroxyls.
- Reaction monitoring by TLC and spectroscopic methods is crucial for optimizing yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3rd position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form C-C bonds.
Oxidation and Reduction: The methanesulfonyl group can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted pyrazolo[1,5-a]pyrimidines depending on the nucleophile used.
Cross-Coupling Products: Arylated or heteroarylated pyrazolo[1,5-a]pyrimidines.
Oxidation/Reduction Products: Modified pyrazolo[1,5-a]pyrimidines with altered functional groups.
Scientific Research Applications
While specific applications of the compound "3-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine" are not detailed in the provided search results, the broader class of pyrazolo[1,5-a]pyrimidines shows promise in various scientific research applications, particularly as protein kinase inhibitors (PKIs) in cancer therapy .
Pyrazolo[1,5-a]pyrimidines as Protein Kinase Inhibitors
- Pyrazolo[1,5-a]pyrimidines are heterocyclic compounds recognized for their potent protein kinase inhibitor (PKI) activity, making them valuable in targeted cancer therapy .
- These compounds can modulate kinase activity through different mechanisms and have the potential for structural modification, making them candidates for developing next-generation PKIs in cancer treatment .
- They act as ATP-competitive and allosteric inhibitors of protein kinases, with some derivatives targeting EGFR and showing promise in non-small cell lung cancer (NSCLC) treatment . Their inhibitory effects on B-Raf and MEK kinases are also relevant in melanoma .
CDK Inhibitors
- Pyrazolo[1,5-a][1,3,5]triazine derivatives can be used as pharmaceutically active agents, especially for the treatment of cell proliferative diseases .
- These derivatives may also be useful in treating inflammatory and immunological diseases, cardiovascular diseases, and infectious diseases .
- They may also act as inhibitors for a protein kinase .
Synthesis and Reactions
- A convenient and efficient synthetic route to C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives has been reported using a Suzuki–Miyaura cross-coupling reaction .
Other potential applications:
- The derivatives might be used for prophylaxis and/or treatment of infectious diseases (including opportunistic diseases), immunological diseases, autoimmune diseases, cardiovascular diseases, cell proliferative diseases, inflammation, erectile dysfunction, and stroke .
Safety Information
Mechanism of Action
The mechanism of action of 3-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Key Observations :
- The 3-bromo-6-methanesulfonyl derivative is unique in combining a bromine atom with a sulfonyl group, which may enhance solubility and target binding compared to halogen-only analogs like 3-bromo-5,7-dichloro derivatives .
- Triazolo-fused analogs (e.g., 5-aryl-6-bromo-8-phenyl derivatives) exhibit higher melting points (~235°C) due to increased aromatic stacking, whereas simpler brominated pyrazolo[1,5-a]pyrimidines (e.g., 6-bromo-3-methyl) lack such rigidity .
Bromine as a Reactivity Handle
- The 3-bromo group facilitates Suzuki-Miyaura cross-coupling, enabling diversification into 3,5-diarylated derivatives with enhanced bioactivity . For example, Jismy et al. demonstrated efficient coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with aryl boronic acids to yield antitumor agents .
Methanesulfonyl vs. Other Electron-Withdrawing Groups
- Methanesulfonyl (SO₂Me) : Enhances kinase inhibition by stabilizing hydrogen bonds with ATP-binding pockets. In PI3Kδ inhibitors, analogous sulfonyl groups improved selectivity by 10–100-fold compared to methyl or chloro substituents .
- Chloro (Cl) : 3-Bromo-5,7-dichloro derivatives showed moderate antiproliferative activity (IC₅₀ >10 µM) in HEPG2 cells, whereas sulfonyl-containing analogs (e.g., pyrazolo[1,5-a]pyrimidine-6-sulfonyl chlorides) are precursors to more potent inhibitors .
Case Study: Antitumor Activity
- Coumarin-pyrazolo[1,5-a]pyrimidine hybrid 7c (IC₅₀ = 2.70 µM) outperformed 3-bromo-6-methyl derivatives (IC₅₀ >10 µM) in HEPG2 liver carcinoma models, highlighting the synergy between the coumarin scaffold and pyrazolo[1,5-a]pyrimidine core .
Biological Activity
3-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C7H8BrN3O2S
- Molecular Weight: 263.12 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Kinase Inhibition: This compound has been shown to inhibit specific kinases involved in cell proliferation and survival pathways, making it a potential candidate for cancer therapy .
- Antimicrobial Activity: Research indicates that pyrazolo[1,5-a]pyrimidines exhibit antimicrobial properties, suggesting that this compound may also possess similar effects against bacterial and fungal pathogens .
- Antioxidant Properties: The presence of the methanesulfonyl group enhances its antioxidant capacity, which is crucial in mitigating oxidative stress-related diseases .
Biological Activity Summary Table
Case Study 1: Anticancer Activity
In a study examining the anticancer properties of pyrazolo[1,5-a]pyrimidines, this compound demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was linked to the induction of apoptosis through the activation of caspase pathways. The compound showed a dose-dependent response with IC50 values comparable to established chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. The results indicated that it exhibited bactericidal activity at concentrations lower than those required for traditional antibiotics. The mechanism was hypothesized to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .
Case Study 3: Enzyme Inhibition
Research on enzyme inhibition revealed that this compound selectively inhibits cyclin-dependent kinases (CDKs), particularly CDK7 and CDK9. This inhibition can potentially lead to decreased tumor growth and improved outcomes in cancer therapies targeting these pathways. The compound's selectivity for CDKs over other kinases suggests a favorable safety profile for therapeutic applications .
Q & A
Q. What are the primary synthetic routes for 3-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine, and how do reaction conditions influence yield and purity?
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclocondensation of NH-3-aminopyrazoles with 1,3-biselectrophiles (e.g., β-dicarbonyl compounds, alkoxymethylene-β-dicarbonyls, or α,β-unsaturated systems). For 3-Bromo-6-methanesulfonyl derivatives, key steps include:
- Bromination : Electrophilic substitution at position 3 using brominating agents like NBS or Br₂.
- Methanesulfonylation : Sulfonyl group introduction via nucleophilic substitution or coupling reactions.
- Microwave-assisted synthesis enhances reaction efficiency (reducing time from hours to minutes) and improves yields by 15–20% compared to conventional heating .
Q. Optimization Parameters :
| Factor | Impact | Example Conditions |
|---|---|---|
| Base (e.g., K₂CO₃) | Facilitates cyclization | 1.2–2.0 equiv. |
| Solvent (e.g., DMF, EtOH) | Affects solubility and regioselectivity | Reflux in EtOH (80°C) |
| Catalysts (e.g., Pd) | Enables cross-coupling for functionalization | Pd(PPh₃)₄, 5 mol% |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Resolves regiochemistry and substituent effects. For example, the methanesulfonyl group shows a singlet at δ 3.2–3.4 ppm, while pyrimidine protons appear as doublets (δ 8.1–8.5 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 306.98 for C₈H₆BrN₃O₂S) .
- X-ray Crystallography : Resolves structural ambiguities, such as bond angles in the fused bicyclic system .
- HPLC-PDA : Ensures purity (>95%) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers optimize regioselectivity during functionalization of the pyrazolo[1,5-a]pyrimidine core?
Regioselectivity challenges arise due to the electron-deficient nature of the pyrimidine ring. Strategies include:
- Directed Metalation : Use of directing groups (e.g., sulfonyl) to control bromination or cross-coupling sites .
- Cross-Coupling Catalysis : Suzuki-Miyaura reactions at position 3 (bromine site) with aryl boronic acids (Pd catalysis, 80–100°C) .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor substitution at position 6 over position 2 .
Example : Microwave-assisted amidation at position 6 achieved 89% yield with DMF and K₂CO₃, while conventional heating gave 72% .
Q. What strategies resolve contradictory biological activity data for derivatives across assays?
Discrepancies in kinase inhibition or cytotoxicity data may arise from:
- Assay Conditions : Variations in ATP concentration (e.g., 10 µM vs. 100 µM) alter IC₅₀ values .
- Substituent Effects : Electron-withdrawing groups (e.g., -SO₂Me) enhance binding to hydrophobic kinase pockets but reduce solubility .
- Computational Validation : Molecular docking (AutoDock Vina) identifies false positives by analyzing binding poses against crystal structures (e.g., CDK2) .
Case Study : A derivative showed IC₅₀ = 0.8 µM in a kinase assay but was inactive in cell-based models due to poor membrane permeability, resolved by PEGylation .
Q. How can computational modeling predict reactivity in nucleophilic substitution reactions?
- DFT Calculations : Identify electrophilic centers using Fukui indices. For 3-Bromo-6-methanesulfonyl derivatives, position 3 has higher f⁺ (0.12) than position 6 (0.08), favoring bromine substitution .
- MD Simulations : Predict solvation effects; aqueous environments stabilize transition states for SN2 mechanisms .
- Machine Learning : Train models on existing reaction databases to predict optimal catalysts (e.g., CuI vs. Pd) for new substitutions .
Q. What methodological approaches address low yields in multi-step syntheses?
- Intermediate Purification : Use flash chromatography (silica gel, hexane/EtOAc) after each step to remove byproducts .
- Protecting Groups : Boc-protection of amines prevents side reactions during sulfonylation (yield improvement from 45% to 78%) .
- In Situ Monitoring : ReactIR tracks reaction progress, allowing real-time adjustments (e.g., adding more catalyst if intermediates stagnate) .
Example : A 5-step synthesis improved from 22% to 41% overall yield by optimizing Pd-catalyzed coupling (reducing Pd loading from 5% to 2%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
